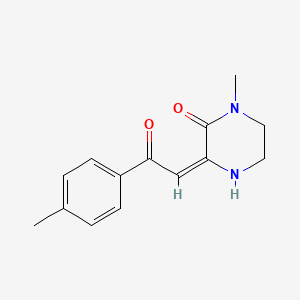

Anti-inflammatory agent 82

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H16N2O2 |

|---|---|

Poids moléculaire |

244.29 g/mol |

Nom IUPAC |

(3E)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one |

InChI |

InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3/b12-9+ |

Clé InChI |

KSTKBIKZMQMAMQ-FMIVXFBMSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N(CCN2)C |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Emavusertib (CA-4948): A Technical Guide to a Novel IRAK4 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune diseases and cancer. A key mediator in inflammatory signaling is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This technical guide details the discovery and synthesis of emavusertib (B3028269) (CA-4948), a potent and orally bioavailable small molecule inhibitor of IRAK4. We will explore the mechanism of action, key experimental data, and the synthetic route of this clinical-stage anti-inflammatory agent. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Role of IRAK4 in Inflammation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1][2]. Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome"[2][3]. This complex then initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines and chemokines[1][4].

Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, particularly hematologic malignancies where mutations in MyD88 are prevalent[2][5]. Therefore, inhibiting the kinase activity of IRAK4 presents a promising therapeutic strategy for these conditions.

The Discovery of Emavusertib (CA-4948)

Emavusertib (CA-4948) was identified through a focused drug discovery effort aimed at developing a potent and selective inhibitor of IRAK4. The discovery process began with the screening of a proprietary compound library to identify initial hits with IRAK4 inhibitory activity. These initial hits were then optimized through a structure-activity relationship (SAR) campaign to improve potency, selectivity, and pharmacokinetic properties.

This optimization process led to the identification of a novel bicyclic heterocycle class of IRAK4 inhibitors, with CA-4948 emerging as the lead candidate[1][6]. CA-4948 demonstrated potent inhibition of IRAK4 kinase activity and favorable drug-like properties, including good oral bioavailability.

Mechanism of Action

CA-4948 is an ATP-competitive inhibitor of IRAK4. It binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the inflammatory signaling cascade. The inhibition of IRAK4 leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α[1][6].

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for emavusertib (CA-4948).

Table 1: In Vitro Activity of CA-4948

| Assay Type | Target/Cell Line | Endpoint | IC50 / EC50 | Reference |

| Biochemical Assay | IRAK4 | Kinase Inhibition | < 50 nM | [7] |

| Cellular Assay | ABC DLBCL cell lines | Cell Viability | - | [1][6] |

| Cellular Assay | AML cell lines | Cell Viability | - | [1][8] |

| Cellular Assay | Human Whole Blood | IL-6 production | - | [1] |

Table 2: In Vivo Efficacy of CA-4948

| Animal Model | Tumor Type | Dosing | Outcome | Reference |

| Rodent Xenograft | OCI-Ly3 (DLBCL) | - | >90% tumor growth inhibition | [1][6] |

| Murine PDX | pCNS Lymphoma | 100 mg/kg, orally | Reduced tumor growth and prolonged survival | [3][4] |

| Murine PDX | Melanoma Brain Metastases | 100 mg/kg, orally | Reduced tumor growth and prolonged survival | [4] |

Experimental Protocols

IRAK4 Kinase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4.

Protocol:

-

A reaction mixture is prepared containing recombinant human IRAK4 enzyme, a peptide substrate, and ATP in a kinase buffer.

-

Serial dilutions of CA-4948 or a vehicle control are added to the reaction mixture.

-

The reaction is incubated at room temperature to allow for the kinase reaction to proceed.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay)[7].

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for Cytokine Production

This assay assesses the effect of IRAK4 inhibition on the production of pro-inflammatory cytokines in a cellular context.

Protocol:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes) are seeded in a multi-well plate.

-

The cells are pre-incubated with serial dilutions of CA-4948 or a vehicle control.

-

The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS), to induce the production of cytokines.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of a specific cytokine (e.g., IL-6 or TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The EC50 value is determined by plotting the percentage of inhibition of cytokine production against the concentration of the test compound.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of CA-4948 in an animal model.

Protocol:

-

Immunocompromised mice are subcutaneously implanted with a human cancer cell line (e.g., OCI-Ly3 for DLBCL).

-

Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

The treatment group receives daily oral administration of CA-4948 at a specified dose. The control group receives a vehicle control.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Synthesis of Emavusertib (CA-4948)

The synthesis of CA-4948 involves a multi-step process, which is outlined below. The detailed experimental procedures can be found in the supporting information of the primary publication[1].

Scheme 1: Synthetic Route to CA-4948

Caption: Synthetic pathway for CA-4948.

Signaling Pathway and Experimental Workflow Visualizations

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for CA-4948.

Caption: IRAK4 signaling cascade and inhibition by CA-4948.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the general workflow for the in vitro characterization of an IRAK4 inhibitor.

Caption: Workflow for in vitro evaluation of IRAK4 inhibitors.

Conclusion

Emavusertib (CA-4948) is a potent and selective IRAK4 inhibitor that has demonstrated significant anti-inflammatory and anti-tumor activity in preclinical models. Its favorable pharmacokinetic profile makes it a promising candidate for the treatment of various inflammatory diseases and hematologic malignancies. The data and protocols presented in this guide provide a comprehensive overview of the discovery and characterization of this novel therapeutic agent. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of CA-4948 in patients[3][5][9][10].

References

- 1. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. curis.com [curis.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. curis.com [curis.com]

- 9. cancernetwork.com [cancernetwork.com]

- 10. Curis Announces Positive Updated Data from Ongoing Phase 1/2 Study of CA-4948 Monotherapy in Patients with Relapsed or Refractory Acute Myeloid Leukemia and Myelodysplastic Syndromes [prnewswire.com]

"Anti-inflammatory agent 82" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 82 is a chemical compound identified as (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one. First described in the scientific literature in 1996, this molecule has been noted for its potential analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available information on its chemical structure, properties, and the putative experimental methodologies used for its initial biological characterization.

It is important to note that detailed experimental data and specific protocols from the primary source, a 1996 publication by Milyutin and colleagues in Pharmaceutical Chemistry Journal, are not widely accessible. Consequently, this guide synthesizes the available information and presents generalized experimental frameworks based on standard pharmacological practices.

Chemical Structure and Properties

The core structure of this compound is a piperazin-2-one (B30754) ring substituted with a methyl group and an aroylmethylene group.

Chemical Name: (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 178408-16-7 | MedChemExpress, PubChem |

| Molecular Formula | C₁₄H₁₆N₂O₂ | MedChemExpress, PubChem |

| Molecular Weight | 244.29 g/mol | MedChemExpress, PubChem |

| Canonical SMILES | CN1CCN=C(C1=O)\C=C\C(=O)C2=CC=C(C)C=C2 | PubChem |

| InChI Key | KSTKBIKZMQMAMQ-XFXZXTDPSA-N | PubChem |

| Appearance | Data not available | - |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

Biological Activity

This compound is reported to possess both anti-inflammatory and analgesic activities. The extent of these activities and the dose-response relationships have not been detailed in accessible literature.

Table 2: Summary of Reported Biological Activities

| Activity | Assay Type (Presumed) | Key Findings |

| Anti-inflammatory | Carrageenan-induced paw edema | Reported to have anti-inflammatory effects. Quantitative data (e.g., % inhibition of edema) is not available. |

| Analgesic | Hot plate test | Reported to have analgesic effects. Quantitative data (e.g., increase in latency time) is not available. |

Postulated Experimental Protocols

The following are detailed, generalized protocols for the types of experiments likely conducted to determine the anti-inflammatory and analgesic properties of this compound. These are based on standard pharmacological screening methods.

Synthesis of (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one

The synthesis of this compound is described as the interaction of 1-methyl-3-(triphenylphosphoranylidene)piperazin-2-one with 2-oxo-2-(p-tolyl)acetaldehyde.

-

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.[1]

-

Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle control group (e.g., saline or a suitable solvent).

-

Positive control group (e.g., a known anti-inflammatory drug like indomethacin).

-

Test groups receiving different doses of this compound.

-

-

Procedure:

-

The initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).

-

After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

-

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow of the carrageenan-induced paw edema model.

In Vivo Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound.[2]

-

Animals: Mice (20-25 g) are commonly used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

The baseline reaction time (latency) is determined for each mouse by placing it on the hot plate and recording the time taken to elicit a pain response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Animals are then treated with the vehicle, a positive control (e.g., morphine), or different doses of this compound.

-

The reaction time on the hot plate is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The increase in latency time compared to the baseline and the vehicle control group is calculated to determine the analgesic effect.

-

Experimental Workflow for the Hot Plate Test

Caption: Workflow of the hot plate test for analgesia.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action of this compound. It is plausible that, like many non-steroidal anti-inflammatory drugs (NSAIDs), its activity could be related to the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. However, this remains speculative without direct experimental evidence.

-

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the COX pathway.

Conclusion

This compound, or (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one, presents a chemical scaffold with potential for development as an anti-inflammatory and analgesic therapeutic. However, the publicly available data on this compound is severely limited. The original research from 1996, which would contain the critical quantitative data and detailed experimental protocols, is not readily accessible. Further research is required to fully characterize its pharmacological profile, elucidate its mechanism of action, and determine its potential for therapeutic development. Researchers interested in this compound would need to re-synthesize it and perform a full panel of in vitro and in vivo studies to validate the initial findings and expand upon them.

References

In-depth Technical Guide: In Vitro Anti-inflammatory Activity of "Anti-inflammatory agent 82"

A thorough investigation for primary scientific literature detailing the in vitro anti-inflammatory activity of a compound designated "Anti-inflammatory agent 82" (catalog number HY-111473 by MedChemExpress) did not yield specific experimental data necessary to construct a comprehensive technical guide as requested.

Without access to peer-reviewed studies or patents, it is not possible to provide the specific in vitro data, such as IC50 values, inhibition percentages, or effects on cytokine production. Furthermore, the experimental methodologies and the underlying molecular signaling pathways modulated by this specific agent remain undisclosed in the public domain.

Therefore, the core requirements of presenting quantitative data in structured tables, providing detailed experimental protocols, and creating diagrams for signaling pathways cannot be fulfilled for "this compound" due to the absence of publicly accessible scientific research.

Should researchers or drug development professionals require such a detailed technical guide, it would be essential to first have access to the primary research that characterizes the compound. As an alternative, a similar in-depth guide could be generated for a well-documented anti-inflammatory agent for which a robust body of scientific literature is available.

"Anti-inflammatory agent 82" targeting inflammatory pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 82, also identified by its chemical name 3-(4-methylbenzoylmethylene)-1-methylpiperazin-2-one and catalog number HY-111473, is a compound belonging to the class of 3-aroylmethylene-1-methyl(phenyl)piperazin-2-ones. This technical guide provides a comprehensive overview of the available scientific information on this agent, with a focus on its synthesis, biological activity, and potential as an anti-inflammatory and analgesic compound. The core information is derived from the foundational study by Milyutin et al. in the Pharmaceutical Chemistry Journal.

Chemical Identity

| Property | Value |

| Systematic Name | 3-(4-methylbenzoylmethylene)-1-methylpiperazin-2-one |

| Catalog Number | HY-111473 |

| CAS Number | 178408-16-7 |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Molecular Weight | 244.29 g/mol |

| SMILES | O=C1N(C)CCN/C1=C/C(C2=CC=C(C)C=C2)=O |

Biological Activity: Anti-inflammatory and Analgesic Effects

Initial investigations have demonstrated that this compound possesses notable anti-inflammatory and analgesic properties. The primary research on this compound has laid the groundwork for its potential therapeutic applications in inflammatory conditions.

Quantitative Data

Due to the limited public availability of the full-text research article, a comprehensive quantitative data table cannot be provided at this time. The foundational study by Milyutin et al. (1996) contains the specific experimental data that would populate such a table, including metrics like the percentage of edema inhibition in anti-inflammatory assays and response latency in analgesic tests.

Experimental Protocols

The detailed experimental methodologies for the synthesis and biological evaluation of this compound are contained within the primary scientific literature. While the full protocols are not accessible, this guide outlines the likely experimental frameworks based on standard pharmacological and chemical practices.

Synthesis of 3-aroylmethylene-1-methyl(phenyl)piperazin-2-ones

The synthesis of this compound and related compounds generally involves the condensation of a 1-methylpiperazin-2-one (B1308644) or 1-phenylpiperazin-2-one (B1367625) with a substituted aroylacetic acid or its reactive derivative.

Illustrative Synthetic Workflow:

Caption: General synthetic scheme for 3-aroylmethylene-1-methylpiperazin-2-ones.

In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

A standard model for evaluating acute anti-inflammatory effects is the carrageenan-induced paw edema test in rodents.

Typical Experimental Workflow:

Caption: Workflow for carrageenan-induced paw edema assay.

In Vivo Analgesic Activity Assessment (Hot Plate Test)

The hot plate test is a common method to assess the central analgesic activity of a compound.

Typical Experimental Workflow:

Caption: Workflow for the hot plate analgesic assay.

Inflammatory Pathways

The precise inflammatory pathways targeted by this compound have not been extensively elucidated in publicly available literature. Generally, compounds with anti-inflammatory and analgesic properties exert their effects through modulation of key signaling cascades involved in the inflammatory response.

Hypothesized Signaling Pathway Modulation:

Based on the known mechanisms of other non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds, it is plausible that this compound may influence one or more of the following pathways:

-

Cyclooxygenase (COX) Pathway: Inhibition of COX-1 and/or COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.

-

Lipoxygenase (LOX) Pathway: Potential modulation of LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.

-

NF-κB Signaling Pathway: Inhibition of the activation of the transcription factor NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

MAPK Signaling Pathway: Modulation of mitogen-activated protein kinase (MAPK) pathways (e.g., p38, JNK, ERK) that are involved in the production of inflammatory cytokines like TNF-α and IL-6.

Illustrative Inflammatory Signaling Cascade:

Caption: Potential inflammatory signaling pathways modulated by anti-inflammatory agents.

This compound, a 3-aroylmethylene-1-methylpiperazin-2-one derivative, has been identified as a compound with promising anti-inflammatory and analgesic activities. While the foundational research provides a strong basis for its potential, a more detailed and quantitative understanding of its mechanism of action, target pathways, and therapeutic efficacy requires access to the complete experimental data from the original and any subsequent studies. Further research is warranted to fully characterize its pharmacological profile and to explore its potential as a novel therapeutic agent for inflammatory diseases.

"Anti-inflammatory agent 82" for treating chronic inflammation

Notice: Due to the limited availability of public scientific data, this document provides a foundational overview of Anti-inflammatory Agent 82. Comprehensive experimental data and detailed signaling pathways are not available in the accessible literature.

Introduction

This compound, identified by the catalog number HY-111473 and CAS number 178408-16-7, is a chemical compound with potential analgesic and anti-inflammatory properties.[1] It belongs to the class of 3-aroylmethylene-1-methyl(phenyl)piperazin-2-ones. The primary scientific literature identifying this compound and its potential activities is a 1996 publication by Milyutin et al. in the Khimiko-Farmatsevticheskii Zhurnal (Pharmaceutical Chemistry Journal).[1] This guide aims to synthesize the available information on this agent for researchers, scientists, and drug development professionals.

Core Data Summary

Detailed quantitative data regarding the efficacy, dosage, and safety of this compound is not publicly available. The following table summarizes the basic chemical and structural information.

| Parameter | Value | Reference |

| Compound Name | This compound | MedChemExpress |

| Catalog Number | HY-111473 | MedChemExpress |

| CAS Number | 178408-16-7 | [2] |

| Chemical Formula | C₁₄H₁₆N₂O₂ | MedChemExpress |

| Molecular Weight | 244.29 g/mol | MedChemExpress |

| Chemical Class | 3-aroylmethylene-1-methyl(phenyl)piperazin-2-one | Milyutin et al., 1996 |

| Reported Activity | Potential analgesic and anti-inflammatory effects | [1] |

Experimental Protocols

The specific experimental protocols for the synthesis and biological evaluation of this compound are detailed in the original 1996 publication by Milyutin and colleagues. Unfortunately, the full text of this article is not widely accessible, preventing a detailed summary of the methodologies.

However, based on standard practices for evaluating novel anti-inflammatory agents, the experimental workflow likely involved the following stages:

Synthesis Workflow

The synthesis of 3-aroylmethylene-1-methyl(phenyl)piperazin-2-ones typically involves a multi-step chemical synthesis process. A generalized workflow is depicted below.

Caption: Generalized workflow for the synthesis of piperazin-2-one derivatives.

In Vitro and In Vivo Anti-inflammatory Screening

The evaluation of anti-inflammatory activity for novel compounds generally follows a tiered approach, starting with in vitro assays and progressing to in vivo models.

Caption: A standard workflow for screening potential anti-inflammatory compounds.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated in publicly available research. Research on other anti-inflammatory agents often investigates their effects on key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory cytokines and enzymes.

A hypothetical mechanism of action for an anti-inflammatory agent targeting these pathways is illustrated below.

Caption: A diagram of potential signaling pathways that could be targeted by an anti-inflammatory agent.

Future Directions

To fully understand the therapeutic potential of this compound, further research is required. Key areas for future investigation include:

-

Replication of the original synthesis and biological evaluation to confirm the initial findings.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the compound.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.

-

Structure-activity relationship (SAR) studies to optimize the chemical structure for improved potency and selectivity.

Without access to more detailed primary research, the full potential of this compound in the treatment of chronic inflammation remains to be elucidated.

References

An In-depth Technical Guide on p38 MAPK Inhibition in Autoimmune Diseases: A Focus on Acumapimod (BCT197)

Disclaimer: The term "Anti-inflammatory agent 82" is not a standardized nomenclature for a specific molecule. It has been used in various scientific publications as a citation marker for different anti-inflammatory compounds. This technical guide focuses on Acumapimod (BCT197) , a selective p38 MAP kinase inhibitor, which has been referenced in the literature under such a citation. This document provides a comprehensive overview of its mechanism of action, available clinical data, and relevant experimental protocols to serve as a technical resource for researchers, scientists, and drug development professionals.

Introduction to p38 MAPK Signaling in Autoimmune Diseases

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] This pathway plays a pivotal role in the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key drivers in the pathophysiology of numerous autoimmune diseases such as rheumatoid arthritis and pemphigus.[2][3] The p38 MAPK family comprises four isoforms (α, β, γ, and δ), with p38α being the most extensively studied and implicated in inflammatory processes.[2] Dysregulation of the p38 MAPK pathway is associated with the excessive production of inflammatory cytokines and matrix metalloproteinases, contributing to tissue destruction and the perpetuation of the autoimmune response.[2] Consequently, inhibition of p38 MAPK, particularly the p38α isoform, has been a major focus for the development of novel anti-inflammatory therapeutics.

Acumapimod (BCT197): A Selective p38 MAPK Inhibitor

Acumapimod (BCT197) is an orally active, potent, and selective inhibitor of the p38 MAPK pathway.[4] It is under investigation as a therapeutic agent for inflammatory conditions.[4] By targeting p38 MAPK, Acumapimod aims to modulate the production of key inflammatory cytokines and downstream signaling events that contribute to the pathology of immune-mediated diseases.

Mechanism of Action

Acumapimod functions by competitively binding to the ATP-binding pocket of p38 MAPK, primarily the α and β isoforms, thereby preventing its phosphorylation and activation. This blockade inhibits the downstream phosphorylation of substrates such as MAPK-activated protein kinase 2 (MK2), which in turn stabilizes the mRNAs of pro-inflammatory cytokines like TNF-α and IL-6. The ultimate effect is a reduction in the synthesis and release of these key inflammatory mediators.

Quantitative Data for Acumapimod (BCT197)

While the primary focus of this guide is the role of Acumapimod in autoimmune diseases, the most comprehensive clinical data available is from studies in Chronic Obstructive Pulmonary Disease (COPD), a condition characterized by significant inflammation. These data provide valuable insights into the in vivo activity and tolerability of Acumapimod.

Phase II Clinical Trial in Acute Exacerbations of COPD (AECOPD)

A Phase II, double-blind, randomized, placebo-controlled study (NCT01332097) evaluated the efficacy and safety of Acumapimod in patients with moderate or severe AECOPD.[4]

Table 1: Key Efficacy Endpoints from the Phase II AECOPD Trial [4]

| Endpoint | Acumapimod 75 mg (Repeat Dose) | Placebo | p-value |

| Change in FEV₁ at Day 8 (L) | +0.152 | Not reported | 0.022 |

| Change in FEV₁ at Day 10 (L) (Primary Endpoint) | Not reported | Not reported | 0.082 |

| FEV₁ AUC from baseline to Day 14 | Significantly higher | - | 0.02 |

FEV₁: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve.

Table 2: Patient Demographics and Dosing Regimens [4]

| Parameter | Details |

| Study Population | 183 patients with moderate to severe AECOPD. |

| Treatment Arms | - Single-dose Acumapimod (20 mg or 75 mg) on Day 1.- Repeated single-dose Acumapimod (20 mg or 75 mg) on Days 1 and 6.- Oral prednisone (B1679067) 40 mg for 10 days.- Placebo. |

| Primary Outcome | Improvement in FEV₁ versus placebo at Day 5 (single doses) and Day 10 (repeated doses). |

The study concluded that repeated single-dose Acumapimod showed a clinically relevant improvement in FEV₁ over placebo at Day 8.[4]

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of p38 MAPK inhibitors. The following are representative methodologies for key in vitro assays.

In Vitro p38α Kinase Inhibition Assay (Luminescent)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against the purified p38α enzyme.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of Acumapimod. Dilute recombinant human p38α enzyme and the substrate (e.g., ATF-2) in a kinase buffer.

-

Assay Execution: In a 384-well plate, add the inhibitor dilutions or vehicle control. Add the diluted p38α enzyme and incubate. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Detection: After incubation, add a reagent such as ADP-Glo™ to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Analysis: Measure the luminescence signal. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cellular Cytokine Release Assay

This protocol measures the effect of a p38 MAPK inhibitor on the release of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) or use a relevant cell line (e.g., THP-1 monocytes).

-

Treatment: Pre-treat the cells with various concentrations of Acumapimod or a vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.

-

Incubation: Incubate for a specified time (e.g., 4-24 hours) to allow for cytokine release into the supernatant.

-

Quantification: Collect the supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay.

-

Analysis: Determine the IC₅₀ of the inhibitor for cytokine release by plotting the percent inhibition against the inhibitor concentration.

Relevance and Future Directions in Autoimmune Diseases

While clinical data for Acumapimod in autoimmune diseases are not publicly available, the strong rationale for targeting the p38 MAPK pathway in these conditions remains. Preclinical studies with other p38 MAPK inhibitors have demonstrated efficacy in animal models of rheumatoid arthritis, such as collagen-induced arthritis, by reducing joint inflammation and destruction.

Future research on Acumapimod would likely involve its evaluation in such preclinical models to establish its efficacy in an autoimmune context. Key endpoints would include clinical scores of arthritis severity, histological analysis of joint inflammation and damage, and measurement of systemic and local cytokine levels. A successful outcome in these preclinical models would provide a strong basis for initiating clinical trials in patient populations with autoimmune diseases like rheumatoid arthritis.

Conclusion

Acumapimod (BCT197) is a selective p38 MAPK inhibitor with demonstrated clinical activity in reducing inflammation in the context of COPD. The p38 MAPK pathway is a highly relevant target for the treatment of autoimmune diseases due to its central role in regulating the production of pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a framework for the preclinical characterization of p38 MAPK inhibitors. While further studies are required to establish the efficacy of Acumapimod specifically in autoimmune diseases, its mechanism of action holds significant promise for this therapeutic area.

References

Methodological & Application

Application Notes and Protocols for "Anti-inflammatory Agent 82" in In Vivo Animal Models of Inflammation

Disclaimer: The term "Anti-inflammatory agent 82" does not correspond to a specifically recognized compound in the publicly available scientific literature. The following application notes and protocols are provided as a representative example for a hypothetical potent anti-inflammatory agent, hereafter referred to as AIN-82 , to illustrate the required experimental design, data presentation, and visualization for researchers in the field of inflammation and drug development. The presented data and specific mechanisms are illustrative.

Introduction

AIN-82 is a novel synthetic small molecule designed as a potent inhibitor of the pro-inflammatory NF-κB signaling pathway. By targeting the IκB kinase (IKK) complex, AIN-82 prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of AIN-82 in a standard acute inflammatory model, the carrageenan-induced paw edema model in rats.

Mechanism of Action: NF-κB Signaling Pathway

The primary mechanism of action for AIN-82 is the inhibition of the canonical NF-κB signaling pathway, a central mediator of inflammatory responses.

In Vivo Model: Carrageenan-Induced Paw Edema

This model is a widely used and well-characterized assay for evaluating the anti-inflammatory properties of novel compounds. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.

Experimental Workflow

Detailed Experimental Protocol

Materials:

-

Male Wistar rats (180-220 g)

-

AIN-82

-

Dexamethasone (positive control)

-

Carrageenan (Lambda, Type IV)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimate rats to standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for at least 7 days with free access to food and water.

-

Grouping: Randomly divide animals into the following groups (n=8 per group):

-

Group I: Vehicle control

-

Group II: AIN-82 (10 mg/kg, p.o.)

-

Group III: AIN-82 (30 mg/kg, p.o.)

-

Group IV: Dexamethasone (1 mg/kg, p.o.)

-

-

Fasting: Fast animals overnight (approximately 12 hours) before the experiment, with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Dosing: Administer the respective treatments (Vehicle, AIN-82, or Dexamethasone) orally (p.o.) 60 minutes before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

-

Euthanasia and Sample Collection: At the end of the experiment (6 hours), euthanize the animals. Collect blood samples for cytokine analysis and dissect the paw tissue for histopathology and biochemical analysis.

Data Presentation and Analysis

Paw Edema Inhibition

The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

-

Vc = Mean increase in paw volume in the control group

-

Vt = Mean increase in paw volume in the treated group

Table 1: Effect of AIN-82 on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition at 3h |

| Vehicle Control | - | 0.85 ± 0.06 | - |

| AIN-82 | 10 | 0.51 ± 0.04 | 40.0% |

| AIN-82 | 30 | 0.28 ± 0.03 | 67.1% |

| Dexamethasone | 1 | 0.22 ± 0.02 | 74.1% |

| p < 0.05, *p < 0.01 compared to Vehicle Control |

Pro-inflammatory Cytokine Levels

Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum or paw tissue homogenate can be quantified using ELISA.

Table 2: Effect of AIN-82 on Serum TNF-α and IL-6 Levels

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |

| Vehicle Control | - | 215.4 ± 18.2 | 350.1 ± 25.6 |

| AIN-82 | 10 | 148.3 ± 12.5 | 235.8 ± 19.4 |

| AIN-82 | 30 | 95.7 ± 9.8 | 152.4 ± 14.1 |

| Dexamethasone | 1 | 82.1 ± 8.1 | 130.5 ± 11.9 |

| *p < 0.05, *p < 0.01 compared to Vehicle Control |

Histopathological Analysis

Paw tissue sections can be stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage. Treatment with AIN-82 is expected to show a significant reduction in neutrophil infiltration and overall tissue inflammation compared to the vehicle control group.

Conclusion

The provided protocols and illustrative data demonstrate a robust framework for evaluating the in vivo anti-inflammatory efficacy of a novel compound targeting the NF-κB pathway. AIN-82 shows a dose-dependent reduction in paw edema and pro-inflammatory cytokine levels in the carrageenan-induced paw edema model, supporting its potential as a therapeutic agent for inflammatory conditions. Further studies in chronic inflammation models are warranted to fully characterize its pharmacological profile.

Application Notes and Protocols for Preclinical Studies of Anti-inflammatory Agent 82

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of "Anti-inflammatory agent 82," a novel compound with potential therapeutic applications in inflammatory diseases. This document outlines detailed protocols for in vitro and in vivo studies to assess the agent's efficacy, mechanism of action, and safety profile. The provided dosage tables and experimental workflows are intended to serve as a starting point for designing robust preclinical studies.

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

This compound is hypothesized to exert its effects by modulating critical signaling pathways involved in the inflammatory response. A primary proposed mechanism is the inhibition of the NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory mediators.

Efficacy Studies: Dosage and Administration

The following tables provide suggested starting doses for "this compound" in common preclinical models of inflammation. These doses are derived from typical effective ranges for novel anti-inflammatory compounds and should be optimized in dose-range finding studies.

In Vitro Efficacy

| Assay Type | Cell Line | Target | Concentration Range |

| Nitric Oxide (NO) Production | RAW 264.7 (murine macrophages) | iNOS | 1 - 50 µM |

| Pro-inflammatory Cytokine Release (TNF-α, IL-6) | RAW 264.7 or human PBMCs | NF-κB, MAPKs | 1 - 50 µM |

| Prostaglandin E2 (PGE2) Production | J774A.1 (murine macrophages) | COX-2 | 0.1 - 25 µM |

In Vivo Efficacy

| Animal Model | Species | Route of Administration | Dose Range (mg/kg) | Positive Control |

| Carrageenan-Induced Paw Edema | Rat | Oral (p.o.) | 10 - 100 | Indomethacin (5 mg/kg, i.p.) |

| Carrageenan-Induced Paw Edema | Rat | Intraperitoneal (i.p.) | 5 - 50 | Indomethacin (5 mg/kg, i.p.) |

| Lipopolysaccharide (LPS)-Induced Endotoxemia | Mouse | Oral (p.o.) | 25 - 200 | Dexamethasone (1 mg/kg, i.p.) |

| Collagen-Induced Arthritis | Mouse | Oral (p.o.) | 20 - 150 | Methotrexate (1 mg/kg, p.o.) |

Preclinical Safety and Toxicology

A critical component of preclinical development is the assessment of the safety profile of "this compound." The following tables outline key toxicology studies and representative dose levels.

Dose Range Finding (DRF) Studies

| Species | Route of Administration | Dose Levels (mg/kg/day) | Duration |

| Mouse | Oral (p.o.) | 50, 150, 500 | 7 days |

| Rat | Oral (p.o.) | 30, 100, 300 | 7 days |

Single and Repeat-Dose Toxicity Studies

| Study Type | Species | Route of Administration | Dose Levels (mg/kg/day) | Duration | Key Parameters Monitored |

| Single Dose Toxicity | Rat | Oral (p.o.) | 100, 500, 2000 | 24 hours | Clinical signs, mortality, gross pathology |

| 28-Day Repeat Dose Toxicity | Rat | Oral (p.o.) | 25, 75, 250 | 28 days | Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology |

| 28-Day Repeat Dose Toxicity | Beagle Dog | Oral (p.o.) | 10, 30, 100 | 28 days | Clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology |

Experimental Protocols

In Vitro Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the ability of "this compound" to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells per well and incubate overnight.

-

Treatment: Pre-treat the cells with varying concentrations of "this compound" (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Nitrite Measurement: Collect the cell culture supernatant and determine the nitrite concentration using the Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-only treated cells.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.[1][2][3]

Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.

-

Dosing: Administer "this compound" orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug like indomethacin.[3]

-

Inflammation Induction: Thirty to sixty minutes after dosing, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2][3]

-

Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[3]

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal and determine the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Safety Pharmacology

Safety pharmacology studies are essential to identify potential adverse effects on major physiological systems.[4][5] These studies are typically conducted in compliance with Good Laboratory Practice (GLP) guidelines.[6]

Core Battery of Tests:

-

Central Nervous System: A functional observational battery (e.g., modified Irwin test) in rats to assess behavioral and neurological changes.

-

Cardiovascular System: In vivo telemetry in conscious, unrestrained animals (e.g., dogs or non-human primates) to monitor blood pressure, heart rate, and ECG.

-

Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.

Conclusion

The protocols and data presented in these application notes provide a foundational framework for the preclinical development of "this compound." A thorough evaluation of its efficacy in relevant in vitro and in vivo models, coupled with a comprehensive safety and toxicology assessment, is crucial for its potential advancement into clinical trials. Researchers should adapt and optimize these protocols based on the specific properties of the compound and the therapeutic indication.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. histologix.com [histologix.com]

Application Notes and Protocols for the Administration of Anti-inflammatory Agent 82 (Ibuprofen) in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the administration and evaluation of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241), herein referred to as "Anti-inflammatory agent 82," in various murine models of inflammation. Ibuprofen is a well-characterized NSAID that primarily functions through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] These protocols and data summaries are intended to assist researchers in designing and executing preclinical studies to assess the anti-inflammatory efficacy of this agent.

Data Presentation

The following tables summarize quantitative data from studies utilizing Ibuprofen in murine models.

Table 1: Efficacy of Ibuprofen in Carrageenan-Induced Paw Edema in Mice

| Dosage (mg/kg) | Route of Administration | Time Post-Carrageenan | % Inhibition of Paw Edema | Reference |

| 40 | Oral | 1, 2, and 3 hours | Significant, dose-dependent | [4] |

| 200 | Oral | 1, 2, and 3 hours | Significant, dose-dependent | [4] |

| 400 | Oral | 1, 2, and 3 hours | Significant, dose-dependent | [4] |

Table 2: Effect of Ibuprofen on Pain-Related Behavior in the Formalin Test in Mice

| Dosage (mg/kg) | Route of Administration | Phase of Formalin Test | % Reduction in Pain Behavior | Reference |

| 50 | Intraperitoneal (i.p.) | Phase 2a | Significant | [5] |

| 75 | Intraperitoneal (i.p.) | Phase 2a | Significant | [5] |

| 100 | Intraperitoneal (i.p.) | Phase 2a | Significant | [5] |

| 200 | Intraperitoneal (i.p.) | Phase 2a | Significant | [5] |

| 82 (in diet) | Oral | Phase 2a | Significant | [5] |

| 263 (in diet) | Oral | Total and Phase 2a | Significant | [5] |

| 375 (in diet) | Oral | Total and Phase 2a | Significant | [5] |

Table 3: Modulation of Cytokine Levels by Ibuprofen in Murine Models

| Murine Model | Dosage | Route of Administration | Cytokine | Effect | Reference |

| Alzheimer's Disease (Tg2576 mice) | 375 ppm in chow (chronic) | Oral | IL-1β | 64.7% decrease in brain | [6][7] |

| LPS-induced systemic inflammation | 30 mg/kg | Intraperitoneal (i.p.) | IL-6, IL-1β, TNF-α (mRNA) | No significant change | [8] |

| Vibrio vulnificus infection | 50 mg/kg (pre-treatment) | Intraperitoneal (i.p.) | IL-6, TNF-α, MIP-2 | Significant increase | [9] |

| SARS-CoV-2 infection | Not specified | Not specified | Proinflammatory cytokines | Reduced production | [10] |

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This protocol describes a widely used model for evaluating acute inflammation.[11][12]

Materials:

-

Male Swiss albino mice (6-8 weeks old)

-

Carrageenan (1% w/v in sterile saline)

-

Ibuprofen (for oral or i.p. administration)

-

Vehicle control (e.g., saline or appropriate solvent for Ibuprofen)

-

Plethysmometer or digital calipers

-

Syringes and needles for administration and induction

Procedure:

-

Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide mice into control and treatment groups (n=6-8 per group).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.

-

Drug Administration: Administer Ibuprofen or vehicle to the respective groups. For oral administration, a typical volume is 10 ml/kg.[4] For intraperitoneal injection, a typical volume is also around 10 ml/kg. The timing of administration should be 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.

-

Measurement of Paw Edema: Measure the paw volume at 1, 2, and 3 hours post-carrageenan injection.[4]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response.

Materials:

-

Male C57BL/6 mice

-

Lipopolysaccharide (LPS) from E. coli

-

Ibuprofen

-

Vehicle control

-

Equipment for blood collection and tissue harvesting

-

ELISA kits for cytokine measurement

Procedure:

-

Animal Preparation: Acclimatize mice as described in Protocol 1.

-

Grouping: Divide mice into control and treatment groups.

-

Drug Administration: Administer Ibuprofen (e.g., 30 mg/kg, i.p.) or vehicle 30 minutes before LPS injection.[8]

-

Induction of Inflammation: Inject LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.

-

Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture or other approved methods. Tissues such as the brain and liver can also be harvested.

-

Cytokine Analysis: Separate serum from the blood and measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels between the Ibuprofen-treated group and the control group to determine the effect of the agent on the inflammatory response.

Mandatory Visualizations

Caption: Ibuprofen's mechanism of action via COX inhibition.

Caption: Workflow for carrageenan-induced paw edema assay.

References

- 1. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 2. news-medical.net [news-medical.net]

- 3. ClinPGx [clinpgx.org]

- 4. phytopharmajournal.com [phytopharmajournal.com]

- 5. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ibuprofen Suppresses Plaque Pathology and Inflammation in a Mouse Model for Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]

- 7. Ibuprofen suppresses plaque pathology and inflammation in a mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 10. journals.asm.org [journals.asm.org]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Therapeutic Potential of Anti-inflammatory Agent 82 in Rheumatoid Arthritis

For researchers, scientists, and drug development professionals, understanding the application and protocol for novel therapeutic agents is paramount. This document provides a detailed overview of the hypothetical application of "Anti-inflammatory agent 82" in the context of rheumatoid arthritis (RA) research, based on established preclinical evaluation methodologies. It is important to note that specific public data for "this compound" (also cataloged as HY-145869) in relation to rheumatoid arthritis is not available in the current scientific literature. Therefore, the following application notes and protocols are based on standardized and widely accepted models for evaluating anti-inflammatory compounds in this disease area.

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction.[1][2] The pathology involves a complex interplay of immune cells, pro-inflammatory cytokines, and signaling pathways, making it a key area for the development of novel anti-inflammatory therapeutics.

Application Notes

"this compound" is postulated to possess analgesic and anti-inflammatory properties that could be beneficial in the context of RA. Its therapeutic potential would be evaluated through a series of in vitro and in vivo studies designed to elucidate its mechanism of action and efficacy.

Key Research Applications:

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by Agent 82 to understand how it exerts its anti-inflammatory effects.

-

In Vitro Efficacy Testing: Assessing the agent's ability to suppress inflammatory responses in cellular models relevant to RA pathology.

-

In Vivo Preclinical Efficacy: Evaluating the therapeutic efficacy of Agent 82 in established animal models of rheumatoid arthritis.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the agent.

Experimental Protocols

The following are detailed, standardized protocols that would be employed to assess the anti-inflammatory and therapeutic properties of "this compound" in RA research.

In Vitro Assays

1. Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

This assay is fundamental for assessing the direct anti-inflammatory effects of a compound on a key innate immune cell type involved in RA.

-

Cell Line: RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs).

-

Methodology:

-

Seed macrophages in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of "this compound" for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

-

Measure nitric oxide (NO) production in the supernatant using the Griess reagent.[3]

-

Assess cell viability using an MTT assay to rule out cytotoxic effects.[4]

-

2. Fibroblast-like Synoviocyte (FLS) Proliferation and Invasion Assay

FLS are key effector cells in RA, contributing to pannus formation and joint destruction.

-

Cell Source: Primary FLS isolated from synovial tissue of RA patients or from animal models of arthritis.

-

Methodology for Proliferation:

-

Culture FLS in a 96-well plate.

-

Treat the cells with different concentrations of "this compound".

-

Assess cell proliferation after 48-72 hours using a BrdU incorporation assay or by direct cell counting.

-

-

Methodology for Invasion:

-

Use a Matrigel-coated transwell insert.

-

Plate FLS in the upper chamber with serum-free media containing "this compound".

-

Add media with a chemoattractant (e.g., PDGF) to the lower chamber.

-

After 24-48 hours, quantify the number of cells that have invaded through the Matrigel to the lower surface of the membrane.

-

In Vivo Models

1. Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used and well-characterized animal model that mimics many aspects of human RA.[5][6]

-

Animal Strain: DBA/1 mice.

-

Methodology:

-

Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[6]

-

Administer a booster immunization 21 days later.

-

Begin treatment with "this compound" or a vehicle control at the onset of clinical signs of arthritis.

-

Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a clinical arthritis score.

-

At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

-

Measure serum levels of anti-collagen antibodies and inflammatory cytokines.

-

Data Presentation

While no specific quantitative data for "this compound" is available, the following tables illustrate how such data would be structured for clear comparison.

Table 1: In Vitro Anti-inflammatory Activity of Agent 82 on LPS-Stimulated Macrophages

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) | Cell Viability (%) |

| 0.1 | 15 ± 3 | 12 ± 4 | 10 ± 2 | 98 ± 2 |

| 1 | 45 ± 5 | 40 ± 6 | 35 ± 5 | 97 ± 3 |

| 10 | 85 ± 7 | 80 ± 8 | 75 ± 6 | 95 ± 4 |

| IC50 (µM) | Calculated Value | Calculated Value | Calculated Value | >100 |

Table 2: Effect of Agent 82 on Clinical Parameters in the CIA Mouse Model

| Treatment Group | Arthritis Incidence (%) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) |

| Vehicle Control | 100 | 10.5 ± 1.2 | 4.2 ± 0.3 |

| Agent 82 (10 mg/kg) | 60 | 4.2 ± 0.8 | 2.8 ± 0.2 |

| Agent 82 (30 mg/kg) | 30 | 1.5 ± 0.5 | 2.1 ± 0.1 |

| Dexamethasone (1 mg/kg) | 20 | 1.0 ± 0.3 | 1.9 ± 0.1 |

| *p < 0.05 compared to Vehicle Control |

Visualizations

Signaling Pathway Diagram

This diagram illustrates a hypothetical mechanism of action for an anti-inflammatory agent in RA, targeting key inflammatory signaling pathways.

Caption: Hypothetical inhibition of pro-inflammatory signaling pathways by this compound.

Experimental Workflow Diagram

This diagram outlines the workflow for the in vivo evaluation of an anti-inflammatory agent in the Collagen-Induced Arthritis (CIA) model.

Caption: Workflow for the in vivo evaluation of Agent 82 in the Collagen-Induced Arthritis model.

References

- 1. Rheumatoid arthritis: pathogenesis and therapeutic advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hingehealth.com [hingehealth.com]

- 3. mdpi.com [mdpi.com]

- 4. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collagen-induced arthritis as a model of hyperalgesia: functional and cellular analysis of the analgesic actions of tumor necrosis factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: "Anti-inflammatory Agent 82" Nitric Oxide Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction Overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) is a key feature of the inflammatory response and is implicated in the pathophysiology of various inflammatory diseases.[1][2] Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger signaling cascades in immune cells like macrophages, leading to the upregulation of iNOS and a subsequent surge in NO production.[3][4][5] This excessive NO can contribute to tissue damage and chronic inflammation.[2] Consequently, the inhibition of iNOS-mediated NO production is a primary target for the development of novel anti-inflammatory therapeutics.[1][6]

This document provides a detailed protocol for evaluating the inhibitory effect of a novel compound, "Anti-inflammatory Agent 82," on NO production in LPS-stimulated RAW 264.7 murine macrophages. The protocol utilizes the Griess assay, a common, simple, and sensitive colorimetric method for quantifying nitrite (B80452) (NO₂⁻), a stable and soluble breakdown product of NO in cell culture supernatant.[1][7] A cell viability assay is also included to ensure that the observed reduction in NO is a result of specific inhibitory activity and not cellular toxicity.

Mechanism of Action Overview In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating an intracellular signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, driving its transcription and subsequent translation into the iNOS enzyme.[3][4][5] The iNOS enzyme then catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[4] "this compound" is hypothesized to inhibit this pathway, thereby reducing the production of NO.

Experimental Protocols

Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Cells

This protocol details the steps to measure the effect of "this compound" on NO production.

Materials and Reagents:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Lipopolysaccharide (LPS) from E. coli

-

"this compound" (stock solution in DMSO)

-

Griess Reagent System (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)[1]

-

Sodium Nitrite (NaNO₂) for standard curve

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom cell culture plates

Protocol Steps:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells and adjust the cell density to 1.5 x 10⁵ cells/mL in fresh culture medium.[1][8]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell adherence.[8]

-

-

Treatment with "this compound":

-

Prepare serial dilutions of "this compound" in DMEM without FBS. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.1%.

-

After 24 hours of incubation, carefully remove the old medium from the wells.

-

Add 100 µL of medium containing the different concentrations of "this compound" to the respective wells. Include a "vehicle control" group (cells with vehicle only) and a "positive control" group (cells with a known iNOS inhibitor, if available).

-

Pre-incubate the cells with the agent for 1-2 hours.[8]

-

-

LPS Stimulation:

-

Nitrite Quantification (Griess Assay):

-

After the 24-hour stimulation period, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[1][10]

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.

-

Add 100 µL of Griess Reagent to each 100 µL of supernatant and standard.[1] This is often a two-step addition of sulfanilamide followed by NED solution.[9][11]

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.[1]

-

Measure the absorbance at 540-550 nm using a microplate reader.[1][12]

-

-

Data Analysis:

-

Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

-

The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS-only Group)] * 100

-

Cell Viability (MTT) Assay

This assay is crucial to confirm that the inhibition of NO production is not due to the cytotoxic effects of "this compound".[10]

Materials and Reagents:

-

Cells from the NO inhibition assay plate (or a parallel plate prepared identically)

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution

Protocol Steps:

-

MTT Addition:

-

After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the wells.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.[1]

-

-

Formazan (B1609692) Solubilization:

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Mix gently by pipetting or placing on an orbital shaker for 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm or 570 nm.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control group.

-

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Effect of "this compound" on NO Production and Cell Viability

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD | % NO Inhibition | % Cell Viability ± SD |

| Control (Unstimulated) | 0 | 1.2 ± 0.3 | - | 100.0 ± 5.1 |

| LPS Only (1 µg/mL) | 0 | 45.8 ± 2.1 | 0 | 98.5 ± 4.8 |

| Agent 82 + LPS | 1 | 38.9 ± 1.9 | 15.1 | 99.1 ± 5.3 |

| Agent 82 + LPS | 10 | 22.5 ± 1.5 | 50.9 | 97.6 ± 4.9 |

| Agent 82 + LPS | 50 | 8.7 ± 0.9 | 81.0 | 95.2 ± 5.5 |

| Agent 82 + LPS | 100 | 5.1 ± 0.6 | 88.9 | 65.3 ± 6.2* |

| Positive Control (e.g., L-NAME) | 100 | 3.5 ± 0.4 | 92.4 | 96.4 ± 4.7 |

Note: A significant decrease in cell viability at higher concentrations may indicate cytotoxicity.

Visualizations

Signaling Pathway and Experimental Diagrams

Caption: Workflow for assessing the nitric oxide inhibitory activity of a test compound.

References

- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 9. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.up.ac.za [repository.up.ac.za]

Application Note: Human Red Blood Cell (HRBC) Membrane Stabilization Assay for "Anti-inflammatory Agent 82"

Introduction

Inflammation is a protective biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] A key event in the inflammatory process is the release of lysosomal enzymes from activated neutrophils and other immune cells.[1][2] These enzymes can cause significant tissue damage and perpetuate the inflammatory cascade. The stabilization of lysosomal membranes is therefore a crucial mechanism for limiting the inflammatory response.[1][2]

The human red blood cell (HRBC) membrane stabilization assay is a widely used in vitro method to assess the anti-inflammatory potential of compounds.[3][4][5] The erythrocyte membrane is considered analogous to the lysosomal membrane.[1][2][4] Consequently, the ability of a substance to protect the HRBC membrane from damage induced by heat or hypotonic solutions suggests it may also stabilize lysosomal membranes, thereby exhibiting anti-inflammatory activity.[6][7] This application note provides a detailed protocol for evaluating the membrane-stabilizing properties of a test compound, referred to herein as "Anti-inflammatory Agent 82."

Principle of the Assay

The exposure of red blood cells to injurious conditions, such as heat or a hypotonic environment, leads to the lysis of their plasma membrane and the subsequent release of hemoglobin.[6][8] Anti-inflammatory agents can protect the erythrocyte membrane from this damage, thus reducing the extent of hemolysis. The amount of hemoglobin released into the supernatant is quantified spectrophotometrically, and the percentage of membrane stabilization is calculated. This serves as a measure of the anti-inflammatory activity of the test compound.[1][2]

The diagram below illustrates the principle of the HRBC membrane stabilization assay.

Caption: HRBC membrane stabilization as an analogue for lysosomal membrane stabilization.

Experimental Protocols

Two primary methods for inducing hemolysis are detailed below: heat-induced and hypotonicity-induced. It is recommended to perform the assay in triplicate.

Preparation of Human Red Blood Cell (HRBC) Suspension

-

Collect fresh, whole human blood from a healthy volunteer (who has not taken any NSAIDs for at least two weeks) into a heparinized tube.[9]

-

Transfer the blood to a centrifuge tube and mix with an equal volume of sterile Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, 0.42% sodium chloride).[1][10]

-

Centrifuge the mixture at 3000 rpm for 10 minutes.[1][11] Discard the supernatant (plasma).

-

Wash the packed red blood cells three times by re-suspending in an equal volume of isosaline (0.85% or 0.9% NaCl, pH 7.2-7.4) and centrifuging at 3000 rpm for 10 minutes.[1][11]

-

After the final wash, measure the volume of the packed cells and reconstitute as a 10% v/v suspension with isosaline.[1][11]

Protocol for Heat-Induced Hemolysis

-

Prepare different concentrations of "this compound" and a standard drug (e.g., Diclofenac sodium or Aspirin) in an isotonic phosphate (B84403) buffer (pH 7.4).[6][12]

-

Set up the reaction mixtures in centrifuge tubes as described in Table 1.

-

Incubate all tubes in a water bath at 56°C for 30 minutes.[11][12]

-

After incubation, cool the tubes under running tap water.

-

Centrifuge the tubes at 2500-3000 rpm for 5-10 minutes.[11]

-

Collect the supernatant and measure the absorbance of the hemoglobin content at 560 nm using a spectrophotometer.[1][11]

-

Calculate the percentage of membrane stabilization.

Table 1: Reaction Mixture for Heat-Induced Hemolysis

| Component | Test Sample | Standard Drug | Control |

| Isotonic Phosphate Buffer (pH 7.4) | to make 4.5 mL | to make 4.5 mL | 4.5 mL |

| Agent 82 (various concentrations) | X mL | - | - |

| Standard Drug (various concentrations) | - | Y mL | - |

| 10% HRBC Suspension | 0.5 mL | 0.5 mL | 0.5 mL |

| Total Volume | 5.0 mL | 5.0 mL | 5.0 mL |

Protocol for Hypotonicity-Induced Hemolysis

-

Prepare different concentrations of "this compound" and a standard drug in an isotonic phosphate buffer (pH 7.4).

-

Set up the reaction mixtures in centrifuge tubes as described in Table 2. The control for 100% hemolysis contains distilled water instead of a hypotonic solution to completely lyse the cells.[1]

-

Collect the supernatant and measure the absorbance of the hemoglobin content at 560 nm using a spectrophotometer.[1][2]

-

Calculate the percentage of membrane stabilization.

Table 2: Reaction Mixture for Hypotonicity-Induced Hemolysis

| Component | Test Sample | Standard Drug | Control (0% Lysis) | Control (100% Lysis) |

| Isotonic Phosphate Buffer (pH 7.4) | 1.0 mL | 1.0 mL | 1.0 mL | 1.0 mL |

| Hypotonic Saline (0.36%) | 2.0 mL | 2.0 mL | - | - |

| Isotonic Saline (0.85%) | - | - | 2.0 mL | - |

| Distilled Water | - | - | - | 2.0 mL |

| Agent 82 / Standard (in buffer) | 1.5 mL | 1.5 mL | 1.5 mL | 1.5 mL |

| 10% HRBC Suspension | 0.5 mL | 0.5 mL | 0.5 mL | 0.5 mL |

| Total Volume | 5.0 mL | 5.0 mL | 5.0 mL | 5.0 mL |

Calculation of Results

The percentage of hemolysis inhibition (membrane stabilization) is calculated using the following formula:

% Membrane Stabilization = 100 - [ (Absorbance of Sample / Absorbance of Control) x 100 ] [1]

Where:

-

Absorbance of Sample: Absorbance of the supernatant from tubes containing the test agent or standard.

-